(1S,6R)-6-benzylcyclohex-3-ene-1-carboxylic acid
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Overview
Description
(1S,6R)-6-Benzylcyclohex-3-ene-1-carboxylic acid is a unique organic compound characterized by its cyclohexene ring substituted with a benzyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6R)-6-benzylcyclohex-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexene derivatives and benzyl halides in the presence of a strong base to facilitate the formation of the benzyl-substituted cyclohexene ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, including esters and amides.
Reduction: The benzyl group can be reduced to form the corresponding cyclohexane derivative.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Friedel-Crafts alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products:
Oxidation: Formation of esters and amides.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (1S,6R)-6-benzylcyclohex-3-ene-1-carboxylic acid serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology: This compound has potential applications in the study of enzyme-catalyzed reactions, particularly those involving carboxylic acid substrates. It can be used as a model compound to investigate enzyme specificity and reaction mechanisms.
Medicine: In medicinal chemistry, this compound derivatives may exhibit biological activity, including anti-inflammatory and analgesic properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for the development of new materials, including polymers and resins. Its potential to undergo various chemical modifications allows for the design of materials with specific properties.
Mechanism of Action
The mechanism by which (1S,6R)-6-benzylcyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the benzyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the benzyl group, resulting in different chemical properties and reactivity.
Cyclohexene-1-carboxylic acid: Similar structure but without the benzyl substitution, leading to different reactivity and applications.
Uniqueness: (1S,6R)-6-Benzylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the benzyl group and the carboxylic acid functional group
Properties
IUPAC Name |
(1S,6R)-6-benzylcyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,15,16)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIBOSUXKGDWRP-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@H]1CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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